molecular formula C20H15FN2O2 B2832079 3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one CAS No. 1197499-60-7

3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one

货号 B2832079
CAS 编号: 1197499-60-7
分子量: 334.35
InChI 键: JMVVRNNSDYWUBC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one, also known as AZD-9291, is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used in the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to first-generation EGFR TKIs.

作用机制

3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one selectively inhibits the activity of mutated EGFR, which is overexpressed in cancer cells. Specifically, it binds to the ATP-binding site of EGFR, preventing the phosphorylation of downstream signaling molecules that promote cell proliferation and survival. This results in the inhibition of tumor growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a high selectivity for mutated EGFR over wild-type EGFR, leading to fewer off-target effects. It has also been shown to have good oral bioavailability and a long half-life, allowing for once-daily dosing. In clinical trials, this compound has demonstrated a favorable safety profile with few adverse events.

实验室实验的优点和局限性

3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one has several advantages for use in lab experiments. Its high selectivity for mutated EGFR allows for the investigation of specific EGFR mutations and their effects on cancer cell growth and survival. Its good oral bioavailability and long half-life make it suitable for in vivo studies. However, one limitation is that this compound is only effective in cancer cells with EGFR T790M mutation, limiting its applicability to other types of cancer.

未来方向

For 3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one research include investigating its use in combination with other targeted therapies or immunotherapies for the treatment of NSCLC. Additionally, further studies are needed to investigate its potential for the treatment of other EGFR-mutant cancers. Finally, the development of resistance to this compound remains a challenge, and research is needed to identify strategies to overcome this resistance.

合成方法

The synthesis of 3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-fluoroaniline to form 2-fluoro-5-nitrobenzoic acid. This intermediate is then coupled with 4-(3-pyridyl)-2-aminophenol to form the key intermediate this compound. The final product is obtained after several purification steps.

科学研究应用

3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one has shown promising results in preclinical studies and clinical trials for the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR TKIs. This compound has also been investigated for the treatment of other EGFR-mutant cancers, such as breast cancer and head and neck squamous cell carcinoma.

属性

IUPAC Name

3-(2-fluorophenoxy)-1-phenyl-4-pyridin-3-ylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2/c21-16-10-4-5-11-17(16)25-19-18(14-7-6-12-22-13-14)23(20(19)24)15-8-2-1-3-9-15/h1-13,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVVRNNSDYWUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。